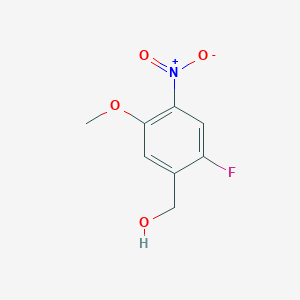

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

描述

Molecular Architecture and Substituent Effects

The molecular architecture of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol features a benzene ring bearing four distinct substituents that create a complex electronic environment. The fluorine atom at the 2-position relative to the hydroxymethyl group functions as a strong electron-withdrawing group through inductive effects, while simultaneously participating in weak resonance donation due to its lone pairs. The methoxy group at the 5-position serves as an electron-donating substituent through both inductive and resonance mechanisms, with the oxygen atom's lone pairs capable of delocalizing into the aromatic π-system. The nitro group positioned at the 4-position acts as a powerful electron-withdrawing group through both inductive and resonance effects, significantly depleting electron density from the aromatic ring.

The hydroxymethyl substituent attached to the benzene ring introduces additional complexity through its capacity for hydrogen bonding and its mildly electron-donating character. The positioning of these substituents creates a asymmetric electronic distribution around the benzene ring, with the nitro group's strong electron-withdrawing effects partially counterbalanced by the methoxy group's electron-donating properties. This electronic interplay influences the compound's reactivity patterns, with the aromatic ring exhibiting decreased nucleophilicity due to the net electron-withdrawing effect of the substituent combination.

According to Hammett equation principles, the electronic effects of substituents can be quantified using substituent constants that reflect their influence on reaction rates and equilibrium constants. The fluorine substituent exhibits a para-substituent constant of +0.06, indicating weak electron-withdrawing behavior, while the meta-constant is +0.34, demonstrating stronger inductive withdrawal. The methoxy group displays contrasting behavior with a para-constant of -0.27 and meta-constant of +0.12, reflecting its electron-donating resonance effects in the para-position and electron-withdrawing inductive effects in the meta-position. The nitro group represents one of the strongest electron-withdrawing substituents with para and meta constants of +0.78 and +0.71 respectively, indicating substantial electron depletion through both inductive and resonance mechanisms.

属性

IUPAC Name |

(2-fluoro-5-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVITGARJOOJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol typically involves the nitration of 2-fluoro-5-methoxybenzyl alcohol. The process begins with the fluorination of 2-methoxybenzyl alcohol, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The reaction is carefully controlled to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production while minimizing the risk of hazardous by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: (2-Fluoro-5-methoxy-4-nitrophenyl)carboxylic acid.

Reduction: (2-Fluoro-5-methoxy-4-aminophenyl)methanol.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit specific mutations in the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. For instance, substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amines have shown efficacy against various EGFR mutations, including the T790M resistance mutation, which is crucial for overcoming resistance to existing therapies .

Table 1: EGFR Mutations and Corresponding Inhibitors

| Mutation Type | Compound Name | Efficacy |

|---|---|---|

| L858R Activating | N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amines | High potency |

| Exon19 Deletion | N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amines | High potency |

| T790M Resistance | N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amines | Moderate potency |

Organic Synthesis

Sanger-Type Reagent Applications

The compound has also been utilized as a novel Sanger-type reagent, specifically 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate. This reagent facilitates the functionalization of primary and secondary alcohols through nucleophilic aromatic substitution without requiring base-mediated activation. Such transformations enable further functionalization options, including radical C−H activation and palladium-catalyzed cross-coupling reactions .

Case Study: Functionalization of Alcohols

In a study involving the functionalization of alcohols, this compound was reacted with various aliphatic alcohols under mild conditions. The resulting aryl–alkyl ethers demonstrated versatility in subsequent transformations, showcasing the compound's utility in synthetic organic chemistry .

Environmental Applications

Water Analysis

Compounds similar to this compound have been employed in environmental chemistry for water analysis. The ability to detect and quantify nitroaromatic compounds is crucial for monitoring pollution levels and assessing environmental impact .

作用机制

The mechanism of action of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the nitro group may contribute to its reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol (CAS 1788662-54-3)

- Key Differences : Positional isomer with nitro and fluorine groups swapped (nitro at 2-, fluoro at 4-positions).

- Impact: Altered electronic distribution may affect acidity and solubility. The nitro group at the ortho position (relative to methanol) could sterically hinder reactions at the hydroxyl group .

(2-Fluoro-5-nitrophenyl)methanol (CAS 63878-73-9)

- Molecular Formula: C₇H₅FNO₃ (MW: 185.12 g/mol).

- Key Differences : Lacks the methoxy group at the 5-position.

- The similarity score of 0.98 highlights structural proximity .

Functional Group Variants

(3,5-Difluoro-4-nitrophenyl)methanol (CAS 1123172-89-3)

- Molecular Formula: C₇H₅F₂NO₃ (MW: 203.12 g/mol).

- Key Differences : Two fluorine atoms at 3- and 5-positions; nitro at 4-position.

- Impact : Increased electronegativity from dual fluorine atoms may enhance oxidative stability but reduce solubility in polar solvents. Similarity score: 0.78 .

N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol (HC Yellow No. 4)

Substituent Bulk and Electronic Effects

(4-Ethoxy-5-fluoro-2-methylphenyl)methanol (CAS 2091696-44-3)

Physicochemical and Reactivity Trends

Electronic Effects

- Nitro Group (4-position) : Strong electron-withdrawing effect deactivates the ring, directing electrophilic attacks to meta/para positions relative to itself.

- Fluorine (2-position) : Inductive electron withdrawal moderates the electron-donating effect of methoxy, creating a nuanced electronic profile.

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Similarity Score | Notable Properties/Applications |

|---|---|---|---|---|---|

| (2-Fluoro-5-methoxy-4-nitrophenyl)methanol | C₈H₈FNO₄ | 201.15 | 2-F, 5-OMe, 4-NO₂ | — | High thermal stability, agrochemical |

| (2-Fluoro-5-nitrophenyl)methanol | C₇H₅FNO₃ | 185.12 | 2-F, 5-NO₂ | 0.98 | Enhanced electrophilic reactivity |

| (3,5-Difluoro-4-nitrophenyl)methanol | C₇H₅F₂NO₃ | 203.12 | 3,5-F, 4-NO₂ | 0.78 | Oxidative stability, low solubility |

| N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol | C₁₀H₁₅N₂O₅ | 267.24 | 2-NH(CH₂CH₂OH), 5-NO₂ | — | Water-soluble dye (HC Yellow No. 4) |

| 5-Methoxy-2-nitrophenol | C₇H₇NO₄ | 185.13 | 5-OMe, 2-NO₂ | — | High acidity, photolabile |

生物活性

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol is a compound that has garnered interest in medicinal and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a phenolic structure with a fluorine atom, a methoxy group, and a nitro group. These substituents can significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group may facilitate electron transfer processes, while the methoxy group can enhance lipophilicity, potentially improving membrane permeability.

Biological Activities

- Antimicrobial Activity :

- Recent studies indicate that derivatives of the (2-nitrophenyl)methanol scaffold exhibit promising inhibitory effects against Pseudomonas aeruginosa by targeting the PqsD enzyme, which is crucial for biofilm formation and virulence factor production. The most effective derivatives showed significant anti-biofilm activity and inhibited signal molecule production in P. aeruginosa .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The SAR studies on this compound derivatives reveal that:

- Positioning of Substituents : The position of the methoxy and nitro groups relative to the hydroxymethyl group significantly affects binding affinity and biological activity.

- Electronic Effects : Electron-withdrawing groups like nitro enhance reactivity towards nucleophiles, while electron-donating groups can stabilize certain conformations necessary for enzyme binding .

Case Studies

- Inhibition of PqsD :

- Antimicrobial Testing :

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended synthetic routes for (2-Fluoro-5-methoxy-4-nitrophenyl)methanol?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenyl ring. For analogs, nitration, fluorination, and methoxylation steps are common. For example, nitration of a fluorinated precursor (e.g., 3-fluoro-4-nitrophenol derivatives ) or reduction of a nitro group in a pre-substituted aromatic system (e.g., using NaBH₄ or H₂/Pd-C for nitro-to-amine conversion ). Critical Considerations :

- Monitor reaction conditions (temperature, solvent) to avoid over-nitration or dehalogenation.

- Use protecting groups for the hydroxymethyl moiety during nitration to prevent oxidation.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aromatic F). ¹H NMR for methoxy (δ ~3.8 ppm) and hydroxymethyl (δ ~4.6 ppm) groups.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

Validation : Cross-reference with crystallographic data (if available) using SHELX programs for structural confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Halogenated nitroaromatics may exhibit mutagenicity or skin sensitization . Conduct toxicity assays (e.g., Ames test) prior to large-scale use.

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid exposure to light due to potential nitro group photoreactivity.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in this compound?

- Methodological Answer :

- Steric Effects : The ortho-fluoro and para-nitro groups create steric hindrance, potentially slowing nucleophilic attacks on the hydroxymethyl group.

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, reducing electrophilicity at the hydroxymethyl position. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity .

Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., unfluorinated or non-nitrated derivatives).

Q. How can crystallographic data resolve contradictions in reported structural assignments?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .

- Contradiction Analysis : Discrepancies in bond lengths/angles (e.g., C-F vs. C-NO₂ distances) may arise from poor-quality crystals or incorrect space group assignments. Validate with Hirshfeld surface analysis and R-factor metrics.

Case Study : For structurally similar compounds, discrepancies in nitro group orientation were resolved via twinning correction in SHELX .

Q. What computational strategies predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use quantum mechanical calculations (e.g., COSMO-RS) to estimate hydroxymethyl and nitro group acidities.

- Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis or nitro reduction pathways. Validate with HPLC-MS stability studies under acidic/basic conditions.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Hypothesis Testing : The nitro group enhances polarity, but fluorination may reduce solubility in polar solvents (e.g., water).

- Experimental Replication : Measure solubility in DMSO, methanol, and hexane using gravimetric or UV-Vis methods.

Contradiction Source : Impurities (e.g., residual nitro precursors) may skew results. Purify via column chromatography (silica gel, ethyl acetate/hexane) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。